molecular formula C13H12BrFN4O B10914004 2-Bromo-N'-((5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylene)benzohydrazide

2-Bromo-N'-((5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylene)benzohydrazide

Cat. No.: B10914004
M. Wt: 339.16 g/mol
InChI Key: XWCVVMBNBNLRRL-FRKPEAEDSA-N
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Description

2-BROMO-N’~1~-[(5-FLUORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]BENZOHYDRAZIDE is a synthetic organic compound characterized by the presence of bromine, fluorine, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-N’~1~-[(5-FLUORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]BENZOHYDRAZIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Fluorination: The fluorine atom is introduced via nucleophilic substitution using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Condensation Reaction: The final step involves the condensation of the brominated and fluorinated pyrazole derivative with benzohydrazide under reflux conditions in the presence of a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, would be emphasized to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine and fluorine atoms in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace these halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted pyrazole derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-BROMO-N’~1~-[(5-FLUORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]BENZOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The pyrazole ring plays a crucial role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-BROMO-N’~1~-[(5-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]BENZOHYDRAZIDE
  • 2-BROMO-N’~1~-[(5-METHYL-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]BENZOHYDRAZIDE

Uniqueness

Compared to similar compounds, 2-BROMO-N’~1~-[(5-FLUORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]BENZOHYDRAZIDE is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C13H12BrFN4O

Molecular Weight

339.16 g/mol

IUPAC Name

2-bromo-N-[(E)-(5-fluoro-1,3-dimethylpyrazol-4-yl)methylideneamino]benzamide

InChI

InChI=1S/C13H12BrFN4O/c1-8-10(12(15)19(2)18-8)7-16-17-13(20)9-5-3-4-6-11(9)14/h3-7H,1-2H3,(H,17,20)/b16-7+

InChI Key

XWCVVMBNBNLRRL-FRKPEAEDSA-N

Isomeric SMILES

CC1=NN(C(=C1/C=N/NC(=O)C2=CC=CC=C2Br)F)C

Canonical SMILES

CC1=NN(C(=C1C=NNC(=O)C2=CC=CC=C2Br)F)C

Origin of Product

United States

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